An In-depth Technical Guide to 2,4-Dichlorophenylzinc Iodide: Synthesis, Properties, and Applications in Modern Organic Chemistry
An In-depth Technical Guide to 2,4-Dichlorophenylzinc Iodide: Synthesis, Properties, and Applications in Modern Organic Chemistry
Organozinc reagents have carved a vital niche in the synthetic chemist's toolbox, prized for their unique balance of reactivity and functional group tolerance.[1][2] Among these, arylzinc halides stand out as critical intermediates for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of 2,4-Dichlorophenylzinc Iodide, a valuable building block for introducing the 2,4-dichlorophenyl moiety into organic molecules. We will delve into its fundamental properties, provide a detailed synthesis protocol, explore its application in palladium-catalyzed cross-coupling reactions, and outline essential safety and handling procedures.
Core Characteristics of 2,4-Dichlorophenylzinc Iodide
2,4-Dichlorophenylzinc iodide is an organometallic compound that belongs to the class of organozinc halides (RZnX).[2] Its utility stems from its role as a nucleophilic source of the 2,4-dichlorophenyl group in various carbon-carbon bond-forming reactions.
A summary of the key properties of 2,4-Dichlorophenylzinc iodide is presented in the table below. It is most commonly available and utilized as a solution in an ethereal solvent, typically tetrahydrofuran (THF), to maintain its stability and reactivity.
| Property | Value | Source(s) |
| CAS Number | 352530-42-8 | [3][4] |
| Molecular Formula | C₆H₃Cl₂IZn | [3][4] |
| Molecular Weight | 338.29 g/mol | [3] |
| IUPAC Name | 1,3-dichlorobenzene-6-ide;iodozinc(1+) | [4] |
| Typical Form | 0.5 M solution in Tetrahydrofuran (THF) | |
| Appearance | Solution | N/A |
| Density (of 0.5M solution) | ~1.048 g/mL at 25 °C | [3][5] |
| Boiling Point (of THF) | 65 °C | [3][5] |
| Storage Temperature | 2-8 °C | [5] |
Synthesis of 2,4-Dichlorophenylzinc Iodide
The preparation of arylzinc halides is typically achieved through the direct oxidative addition of zinc metal into the carbon-halogen bond of an aryl halide. The reactivity of the aryl halide follows the order I > Br > Cl. For the synthesis of 2,4-Dichlorophenylzinc iodide, the logical precursor is 1-iodo-2,4-dichlorobenzene. A critical factor in this synthesis is the activation of the zinc metal, as commercially available zinc dust or powder is often coated with a passivating layer of zinc oxide. Highly reactive zinc, such as Rieke® Zinc, is often employed to facilitate this reaction under mild conditions.
This protocol describes the in situ preparation of 2,4-Dichlorophenylzinc iodide from 1-iodo-2,4-dichlorobenzene and activated zinc.
Materials:
-
1-iodo-2,4-dichlorobenzene
-
Activated Zinc powder (e.g., Rieke® Zinc or freshly prepared from ZnCl₂ reduction)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a few crystals for activation, if needed)
-
Schlenk flask and manifold
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere. All glassware must be rigorously dried to exclude moisture.
-
Zinc Activation: To the flask, add activated zinc powder (1.2 equivalents). If using standard zinc dust, a few crystals of iodine can be added, and the mixture gently warmed under vacuum to sublime the iodine and activate the zinc surface.
-
Reagent Addition: Add anhydrous THF to the flask via cannula or syringe. To this stirring suspension, add a solution of 1-iodo-2,4-dichlorobenzene (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Reaction: The reaction is typically exothermic. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours until the zinc is consumed and a grayish, homogeneous solution of the organozinc reagent is formed.
-
Confirmation and Use: The concentration of the resulting 2,4-Dichlorophenylzinc iodide solution can be determined by titration. The reagent is typically used immediately in situ for subsequent reactions.
Caption: Workflow for the synthesis of 2,4-Dichlorophenylzinc Iodide.
Key Applications in Cross-Coupling Chemistry
2,4-Dichlorophenylzinc iodide is a premier reagent for Negishi cross-coupling reactions. The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organohalide or triflate.[6] The moderate reactivity of organozinc reagents makes them highly tolerant of a wide array of functional groups (e.g., esters, nitriles, ketones), a distinct advantage over more reactive organolithium or Grignard reagents.[1]
The generally accepted mechanism for the Negishi coupling involves three primary steps:
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Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent (R²-ZnX) transfers its organic group (R²) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
This reaction allows for the efficient synthesis of biaryl compounds and other complex structures where one of the aryl rings is the 2,4-dichlorophenyl group, a common motif in agrochemicals and pharmaceuticals.
Safety, Handling, and Storage
As with all organometallic reagents, proper handling of 2,4-Dichlorophenylzinc iodide is paramount for safety and experimental success.
-
Air and Moisture Sensitivity: Organozinc compounds are sensitive to both oxygen and water.[1][7] Exposure to air can lead to decomposition and, in some cases, pyrophoricity.[2] All manipulations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Solvent Hazards: The reagent is typically supplied in THF, which is a highly flammable liquid. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times.
-
Storage: 2,4-Dichlorophenylzinc iodide solutions should be stored in a tightly sealed, appropriate container (e.g., a Sure/Seal™ bottle) under an inert atmosphere.[8] For long-term stability, storage in a refrigerator at 2-8 °C is recommended.[5]
-
Disposal: Any unreacted organozinc reagent must be quenched carefully. This is typically done by slow, dropwise addition of the reagent to a stirring, cooled solution of a protic solvent like isopropanol or ethanol, followed by aqueous workup. The procedure should be performed under an inert atmosphere due to the potential for vigorous reaction.
By adhering to these guidelines, researchers can safely and effectively utilize 2,4-Dichlorophenylzinc iodide to advance their synthetic research programs.
References
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2,4-DICHLOROPHENYLZINC IODIDE . ChemBK. [Link]
-
Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents . National Institutes of Health. [Link]
-
Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types . ACS Publications. [Link]
-
Organozinc chemistry . Wikipedia. [Link]
-
An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides . SciSpace. [Link]
-
Safety data sheet . Agilent. [Link]
-
Organic Syntheses Procedure . Organic Syntheses. [Link]
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